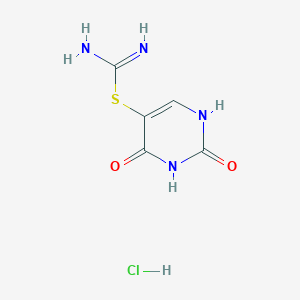
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl carbamimidothioate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring with dioxo groups at positions 2 and 4, and a carbamimidothioate group at position 5. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of dicationic molten salts as catalysts to facilitate the reaction . The process is designed to maximize yield and purity while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidothioate group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidine compounds
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of pyrimidine metabolism.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in metabolic pathways. This inhibition can result in various biological effects, including antiviral and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: A related compound with similar structural features but different functional groups.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride: Another derivative with sulfonyl groups, used as a pharmaceutical intermediate.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A compound with applications in medicinal chemistry.
Uniqueness
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride is unique due to its specific functional groups and the presence of the carbamimidothioate moiety
Eigenschaften
CAS-Nummer |
42074-70-4 |
|---|---|
Molekularformel |
C5H7ClN4O2S |
Molekulargewicht |
222.65 g/mol |
IUPAC-Name |
(2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C5H6N4O2S.ClH/c6-4(7)12-2-1-8-5(11)9-3(2)10;/h1H,(H3,6,7)(H2,8,9,10,11);1H |
InChI-Schlüssel |
AZHADNFYAVFCDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)SC(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


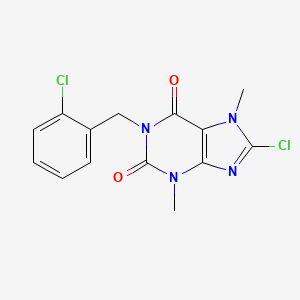

![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
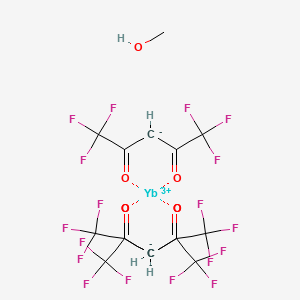
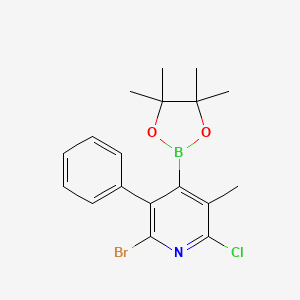



![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
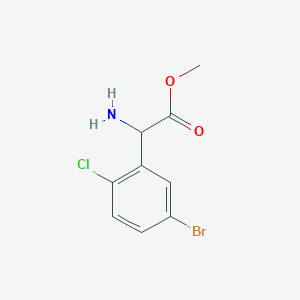
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)
